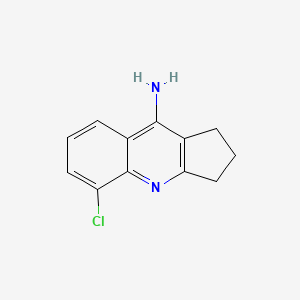
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- is a heterocyclic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- typically involves a condensation reaction. One common method includes the reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta(b)quinoline . This reaction is usually carried out under specific conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions, using various reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases, where maintaining acetylcholine levels can help mitigate symptoms.
Comparaison Avec Des Composés Similaires
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- can be compared with other similar compounds, such as:
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine:
2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid: This derivative has different functional groups and applications. The uniqueness of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53970-63-1 |
|---|---|
Formule moléculaire |
C12H11ClN2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
5-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C12H11ClN2/c13-9-5-1-4-8-11(14)7-3-2-6-10(7)15-12(8)9/h1,4-5H,2-3,6H2,(H2,14,15) |
Clé InChI |
LCECMIAATYVQDB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C3C(=C2N)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
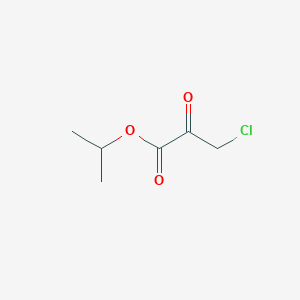


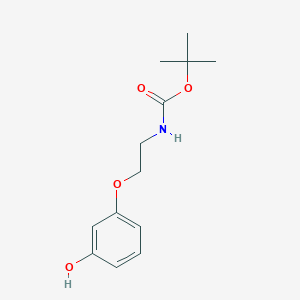
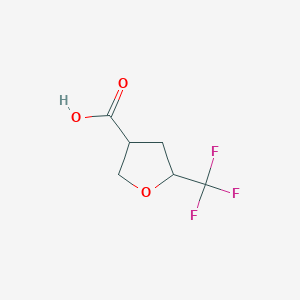
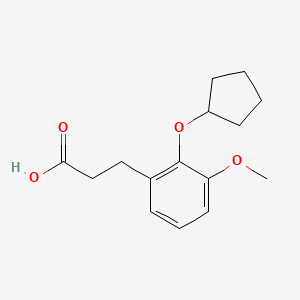
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
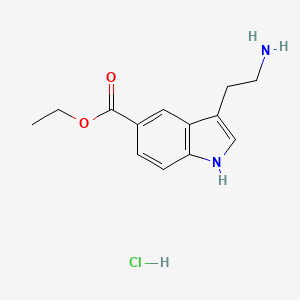
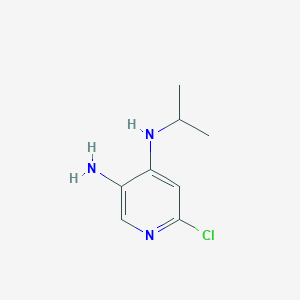
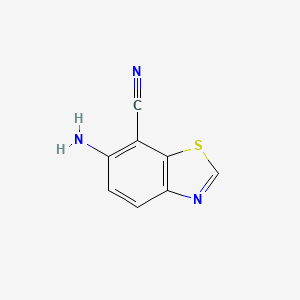
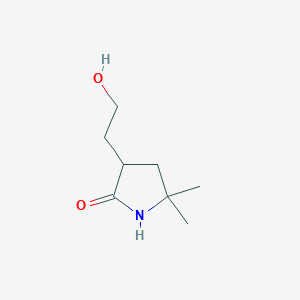
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
